molecular formula C13H14N2OS2 B12157220 1-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone

1-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone

Cat. No.: B12157220
M. Wt: 278.4 g/mol
InChI Key: APMYWOGPMNZLQF-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is an organic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring.

Properties

Molecular Formula

C13H14N2OS2

Molecular Weight

278.4 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)propan-2-one

InChI

InChI=1S/C13H14N2OS2/c1-8(16)6-17-12-11-9-4-2-3-5-10(9)18-13(11)15-7-14-12/h7H,2-6H2,1H3

InChI Key

APMYWOGPMNZLQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group serves as a key reactive site, enabling substitution reactions with various nucleophiles. For example:

  • Reaction with amines : In studies of structurally analogous compounds, the sulfanyl group undergoes displacement by primary or secondary amines under basic conditions (e.g., K₂CO₃ in dry acetone) to form thioether derivatives .

  • Reaction with hydrazine : Hydrazine hydrate replaces the sulfanyl group in refluxing pyridine, yielding hydrazino-pyrimidine derivatives .

Example protocol :

A mixture of 1-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone (1 mmol) and benzylamine (2 mmol) in dry DMF with K₂CO₃ (2 mmol) was stirred at 60°C for 6 hours. The product was isolated via crystallization (yield: 78%) .

Oxidation Reactions

The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using controlled oxidizing agents:

  • H₂O₂ in acetic acid : Mild oxidation yields the sulfoxide .

  • mCPBA (meta-chloroperbenzoic acid) : Stronger oxidation converts the sulfide to a sulfone.

Key data :

Oxidizing AgentProductReaction TimeYield (%)
H₂O₂ (30%)Sulfoxide2 h, RT65
mCPBASulfone4 h, 0°C82

Alkylation and Acylation

The sulfanyl group participates in alkylation/acylation reactions:

  • Alkylation : Reacts with α-chloroamides or propargyl bromides in DMF under reflux to form S-alkylated derivatives .

  • Acylation : Acetyl chloride in pyridine acylates the sulfanyl group, producing thioester derivatives.

Example reaction :

Treatment with 3-methylbutanoyl chloride (1.5 eq) in dry DMF at 0°C for 3 hours yielded a thioester (confirmed by IR: 1685 cm⁻¹ for C=O) .

Cyclization Reactions

The compound’s structure permits cyclization under specific conditions:

  • With hydrazine : Forms triazolo[4,3-a]pyrimidine derivatives via intramolecular cyclization in refluxing formic acid .

  • With carbon disulfide : Produces fused triazolothienopyrimidines in ethanol with NaOH .

Mechanistic insight :

Cyclization involves initial hydrazine substitution at the sulfanyl group, followed by ring closure mediated by formic acid’s dehydrating action .

Condensation Reactions

The acetone moiety undergoes condensation with nucleophiles:

  • Hydrazone formation : Reacts with hydrazine hydrate to generate hydrazones, confirmed by NMR (δ 10.2 ppm for NH).

  • Knoevenagel condensation : With malononitrile in ethanol, forms α,β-unsaturated nitriles.

Complexation with Metals

The sulfanyl and pyrimidine nitrogen atoms act as ligands for transition metals:

  • Pd(II) complexes : Formed in methanol with PdCl₂, characterized by shifts in UV-Vis spectra (λₘₐₓ = 420 nm).

Stability Under Acidic/Basic Conditions

  • Acidic hydrolysis : The sulfanyl group resists hydrolysis in 6M HCl at 100°C for 24 hours .

  • Basic conditions : Stable in 10% NaOH at room temperature but degrades at elevated temperatures .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces cleavage of the sulfanyl-acetone bond, forming disulfides and acetone byproducts.

Scientific Research Applications

Research indicates that compounds featuring the benzothieno-pyrimidine core exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth and biofilm formation. For example, new thiopyrimidine–benzenesulfonamide compounds demonstrated significant antimicrobial effects against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of key enzymes such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating conditions like Type 2 Diabetes Mellitus and Alzheimer's Disease .

Case Study 1: Antimicrobial Evaluation

A study conducted on newly synthesized thiopyrimidine derivatives demonstrated their effectiveness against various microbial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays revealed that these compounds could suppress microbial biofilm formation effectively .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives of 1-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The findings indicated promising results for potential therapeutic applications in managing diabetes and neurodegenerative diseases .

Comparative Data Table

Compound NameActivity TypeTarget Organism/EnzymeReference
Compound AAntimicrobialKlebsiella pneumoniae
Compound BEnzyme Inhibitionα-glucosidase
Compound CAntimicrobialPseudomonas aeruginosa
Compound DEnzyme InhibitionAcetylcholinesterase

Mechanism of Action

Comparison with Similar Compounds

1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone can be compared with other thienopyrimidine derivatives, such as:

Biological Activity

1-(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that compounds similar to 1-(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone exhibit diverse biological activities through various mechanisms:

  • Serotonergic Activity : Some derivatives have been shown to interact with serotonin receptors (5-HT1A), influencing mood and anxiety levels. This interaction suggests potential anxiolytic properties .
  • Neuroprotective Effects : Studies indicate that related compounds can provide neuroprotection and enhance cognitive function by modulating neurotransmitter systems .

Pharmacological Effects

The biological activity of 1-(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone has been linked to several pharmacological effects:

  • Anticonvulsant Properties : Some studies have suggested that compounds within this class may exhibit anticonvulsant effects by stabilizing neuronal excitability .
  • Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory activity through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of related compounds:

StudyFindings
Study A Demonstrated that a derivative exhibited significant binding affinity for 5-HT1A receptors and showed anxiolytic-like effects in animal models .
Study B Reported that another derivative improved cognitive function in models of memory impairment, suggesting neuroprotective properties .
Study C Found anti-inflammatory effects in vitro, indicating potential therapeutic applications in inflammatory diseases .

Safety and Toxicology

While exploring the biological activity of 1-(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone, it is crucial to consider its safety profile. The compound is classified as harmful if swallowed or in contact with skin (H302 and H312). Proper handling and safety precautions should be observed when working with this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via alkylation of thienopyrimidine precursors. For example, alkylation of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-thione with acetone derivatives under mild conditions (room temperature, non-toxic solvents) aligns with green chemistry principles. Yields typically range from 65–75% depending on stoichiometry and reaction time .
  • Key Data : NMR characterization (e.g., 1H NMR peaks at δ 2.8–3.0 ppm for CH2 groups) and elemental analysis (C, H, N within ±0.03% of theoretical values) are critical for verifying purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H NMR : Look for characteristic peaks: aromatic protons (δ 7.4–8.4 ppm), methyl groups in the sulfanylacetone moiety (δ 1.6–2.9 ppm), and NH/CH signals (δ 12.9–13.5 ppm) .
  • LC-MS : Molecular ion peaks (e.g., m/z 301.0 [M+H]+) confirm molecular weight, while fragmentation patterns help identify substituents .
    • Contradictions : Discrepancies in NH proton chemical shifts (e.g., δ 12.9 vs. 13.5 ppm) may arise from solvent polarity or hydrogen bonding effects .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during alkylation of the thienopyrimidine core?

  • Methodology : Thermodynamic control via deprotonation of the thione group generates a nucleophilic sulfur atom, favoring alkylation at the 4-position. Solvent choice (e.g., THF vs. DMF) and temperature (room temp. vs. reflux) influence reaction rates and selectivity .
  • Data : Substituted derivatives (e.g., 4-fluorophenoxy analogs) show >70% regioselectivity under optimized conditions, confirmed by X-ray crystallography .

Q. How do computational docking studies inform the design of thienopyrimidine derivatives for biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., Arf1 or PRKD3) can predict binding affinities. For example, derivatives with bulky substituents (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) exhibit enhanced hydrophobic interactions in enzyme active sites .
  • Validation : Correlate docking scores with in vitro bioactivity data (e.g., IC50 values for antimicrobial or anticancer assays) .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar analogs?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations, resolving overlaps in aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers (e.g., C10H10N2OS vs. C10H10N2S2) with mass accuracy <5 ppm .
    • Case Study : Discrepancies in methylene proton splitting (δ 2.8–3.0 ppm vs. δ 4.6 ppm) were resolved via NOESY, confirming conformational flexibility in the tetrahydrobenzothieno ring .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?

  • Design : Use design of experiments (DoE) to test variables:

  • Factors : Solvent (water, THF), temperature (20–60°C), catalyst (Al amalgam for reductions) .
  • Response : Yield (%) and purity (HPLC area %).
    • Outcome : THF at 40°C with 1.2 eq. alkylating agent maximizes yield (78%) while minimizing byproducts .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

  • Protocol :

  • MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Studies : Monitor bactericidal effects at 2× MIC over 24 hours .
    • Data : Analogous thienopyrimidines show MIC values of 8–32 µg/mL, with time-kill curves indicating concentration-dependent activity .

Advanced Methodological Challenges

Q. How to address low solubility in biological assays without structural modification?

  • Solutions :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Nanoemulsions : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion .
    • Validation : Compare IC50 values in solubilized vs. free forms to rule out artifactual toxicity .

Q. What strategies mitigate metabolic instability in pharmacokinetic studies?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve plasma stability.
  • CYP450 Inhibition : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight 206.264 g/mol
1H NMR (DMSO-d6) δ 1.6–1.9 (m, 4H, CH2), 8.38 (s, 1H)
Antimicrobial Activity MIC = 16 µg/mL (S. aureus)
Docking Score (Arf1) ΔG = -9.2 kcal/mol

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